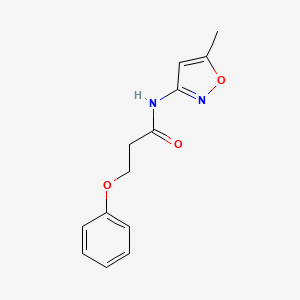

N-(5-methylisoxazol-3-yl)-3-phenoxypropanamide

Description

N-(5-methylisoxazol-3-yl)-3-phenoxypropanamide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-3-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-10-9-12(15-18-10)14-13(16)7-8-17-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXORKQVBCXSTJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylisoxazol-3-yl)-3-phenoxypropanamide typically involves the reaction of 5-methylisoxazole with 3-phenoxypropanoic acid or its derivatives. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the isoxazole and the propanoic acid moieties .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-methylisoxazol-3-yl)-3-phenoxypropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Neurodegenerative Disorders

Research indicates that compounds similar to N-(5-methylisoxazol-3-yl)-3-phenoxypropanamide can act as modulators for gamma-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease. These compounds help reduce the production of amyloid-beta peptides, which are toxic to neurons and contribute to neurodegeneration .

1.2 Cancer Treatment

Isoxazole derivatives, including this compound, have shown promise in treating various cancers. They may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, similar compounds have been reported to exhibit anti-cancer activity against lung cancer and leukemia .

1.3 Anti-inflammatory Effects

The compound has potential applications in treating inflammatory diseases. Its structural features allow it to interact with inflammatory pathways, potentially leading to reduced symptoms in conditions like arthritis or other chronic inflammatory diseases .

Agricultural Applications

2.1 Herbicidal Activity

this compound exhibits significant herbicidal properties, effective as both pre-emergence and post-emergence herbicides. This compound can inhibit the growth of various weed species, making it valuable for agricultural practices aimed at enhancing crop yields while managing weed populations .

Table 1: Summary of Pharmaceutical Applications

Table 2: Herbicidal Efficacy

Mechanism of Action

The mechanism of action of N-(5-methylisoxazol-3-yl)-3-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

- N-(5-methylisoxazol-3-yl)malonamide

- N-(5-methylisoxazol-3-yl)oxalamide

- 3-amino-5-methylisoxazole

Uniqueness

N-(5-methylisoxazol-3-yl)-3-phenoxypropanamide is unique due to its specific structural features, such as the presence of the phenoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced bioactivity or stability, making it a valuable compound for various applications .

Biological Activity

N-(5-Methylisoxazol-3-yl)-3-phenoxypropanamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique isoxazole ring structure and phenoxy group, which contribute to its biological properties. The compound's molecular formula is CHNO, and it has a molecular weight of 234.26 g/mol.

The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in various biological pathways. Preliminary studies suggest that the compound may act as a Janus kinase (JAK) inhibitor, which plays a crucial role in cytokine signaling pathways. JAK inhibitors are known to modulate immune responses and have therapeutic implications in autoimmune diseases and inflammatory conditions .

In Vitro Studies

Several in vitro studies have evaluated the biological activity of this compound against various cell lines. The following table summarizes key findings from these studies:

These results indicate that the compound exhibits significant anti-proliferative effects and may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Case Studies

- Dry Eye Syndrome : A study exploring the use of JAK inhibitors for treating dry eye syndrome highlighted the potential role of compounds like this compound in modulating inflammatory responses in ocular tissues . The study reported improvements in symptoms and reduced inflammation markers in treated subjects.

- Autoimmune Disorders : Research on JAK inhibitors has also shown promise in managing autoimmune disorders such as rheumatoid arthritis. The compound's ability to inhibit JAK-mediated signaling pathways may provide therapeutic benefits by reducing immune system overactivity .

Pharmacological Implications

The pharmacological implications of this compound are significant, particularly concerning its potential as a therapeutic agent in treating inflammatory and autoimmune diseases. Its mechanism as a JAK inhibitor aligns with current trends in drug development targeting cytokine signaling pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-methylisoxazol-3-yl)-3-phenoxypropanamide, and how can reaction conditions be optimized?

- Methodology :

- Stepwise Synthesis : Begin with coupling reactions between 5-methylisoxazole-3-amine and phenoxypropanoyl derivatives. Use carbodiimide-based coupling agents (e.g., HBTU) in dimethylformamide (DMF) or dichloromethane (DCM) under inert conditions .

- Optimization : Adjust reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios of reagents to improve yields. Monitor progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography .

- Critical Parameters : Excess base (e.g., triethylamine) may suppress side reactions, while microwave-assisted synthesis can reduce reaction time by 30–50% .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Analytical Workflow :

- 1H/13C-NMR : Confirm the presence of the isoxazole ring (δ 6.1–6.3 ppm for C-H) and phenoxy group (δ 7.2–7.4 ppm for aromatic protons). Integrate peaks to verify stoichiometry .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]+ at m/z 289.12) and rule out impurities .

- IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the biological activity of this compound?

- Methodological Approach :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or kinase enzymes. Validate docking poses by re-docking known ligands into crystal structures (RMSD < 2.0 Å) .

- ADMET Prediction : Employ tools like SwissADME to assess bioavailability, blood-brain barrier permeability, and CYP450 inhibition risks. Cross-reference with experimental toxicity data .

- Case Study : Similar compounds (e.g., sulphamethoxazole derivatives) showed enhanced anticancer activity when hydrophobic substituents were added to the phenyl ring .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Analysis Framework :

- Dose-Response Validation : Replicate assays (e.g., MTT for cytotoxicity) using standardized protocols. Compare IC50 values under identical conditions (e.g., pH 7.4, 37°C) .

- Structural Analogues : Synthesize derivatives with modified phenoxy or isoxazole groups to isolate activity-contributing moieties. For example, replacing the phenoxy group with a thiophene increased anti-inflammatory effects in related compounds .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, PubMed) to identify trends. Inconsistent results may arise from assay sensitivity (e.g., bacterial strain variability in antimicrobial tests) .

Q. What crystallographic strategies are recommended for analyzing this compound?

- Crystallography Workflow :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. SHELX programs (SHELXL, SHELXD) are optimal for small-molecule refinement due to robust handling of twinning and disorder .

- Refinement Tips : Apply restraints to flexible groups (e.g., phenoxy rings) and validate with R-factor convergence (< 5%). Use ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.